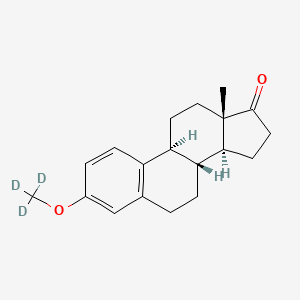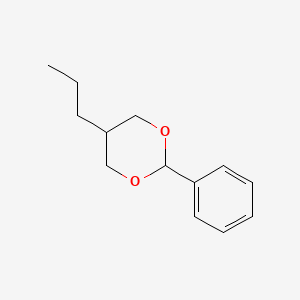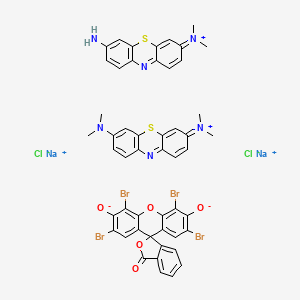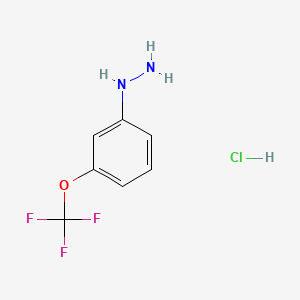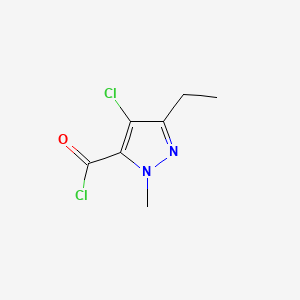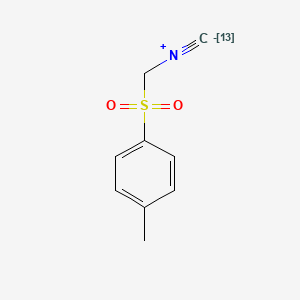
DAMP
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Deoxyadenosine monophosphate, also known as deoxyadenylic acid, is a nucleotide that is a derivative of adenosine monophosphate. It is a monomer used in the formation of deoxyribonucleic acid (DNA). The compound is characterized by the presence of a phosphate group, a deoxyribose sugar, and an adenine base. Deoxyadenosine monophosphate plays a crucial role in various biological processes, including DNA replication and repair.
準備方法
Synthetic Routes and Reaction Conditions: Deoxyadenosine monophosphate can be synthesized through enzymatic and chemical methods. One common method involves the phosphorylation of deoxyadenosine using adenosine kinase in the presence of adenosine triphosphate. The reaction conditions typically include a buffered aqueous solution at a pH of around 7.5 and a temperature of 37°C.
Industrial Production Methods: In industrial settings, deoxyadenosine monophosphate is often produced using microbial fermentation. The process involves the cultivation of genetically engineered microorganisms that overexpress the enzymes required for the synthesis of deoxyadenosine monophosphate. The fermentation broth is then subjected to downstream processing, including purification and crystallization, to obtain the final product.
化学反応の分析
Types of Reactions: Deoxyadenosine monophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form deoxyadenosine diphosphate and deoxyadenosine triphosphate.
Reduction: Reduction reactions can convert deoxyadenosine monophosphate back to deoxyadenosine.
Substitution: The phosphate group in deoxyadenosine monophosphate can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include adenosine triphosphate and adenosine diphosphate. The reactions are typically carried out in aqueous solutions at neutral pH.
Reduction: Reducing agents such as sodium borohydride can be used under mild conditions.
Substitution: Various nucleophiles can be used to substitute the phosphate group under basic conditions.
Major Products:
Oxidation: Deoxyadenosine diphosphate and deoxyadenosine triphosphate.
Reduction: Deoxyadenosine.
Substitution: Various substituted deoxyadenosine derivatives.
科学的研究の応用
Deoxyadenosine monophosphate has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of oligonucleotides and other nucleic acid analogs.
Biology: The compound is essential for studying DNA replication, repair, and recombination processes.
Medicine: Deoxyadenosine monophosphate is used in the development of antiviral and anticancer therapies.
Industry: It is utilized in the production of DNA-based sensors and diagnostic tools.
作用機序
Deoxyadenosine monophosphate exerts its effects by participating in the formation of DNA. It is incorporated into the DNA strand by DNA polymerases during replication. The compound interacts with the enzyme’s active site, facilitating the addition of the nucleotide to the growing DNA chain. The molecular targets include DNA polymerases and other proteins involved in DNA synthesis and repair pathways.
類似化合物との比較
- Adenosine monophosphate
- Deoxyguanosine monophosphate
- Deoxycytidine monophosphate
- Deoxythymidine monophosphate
Comparison: Deoxyadenosine monophosphate is unique due to the presence of the adenine base and the absence of a hydroxyl group at the 2’ position of the deoxyribose sugar. This structural difference imparts distinct biochemical properties, such as its specific role in DNA synthesis. Compared to adenosine monophosphate, deoxyadenosine monophosphate is more stable and less prone to hydrolysis, making it a crucial component in DNA replication and repair.
特性
CAS番号 |
220203-77-0 |
|---|---|
分子式 |
C13H23Cl2N5O4 |
分子量 |
384.26 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



